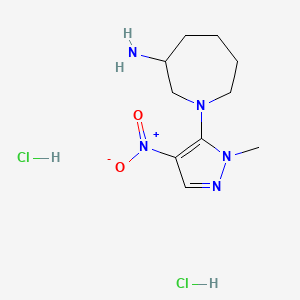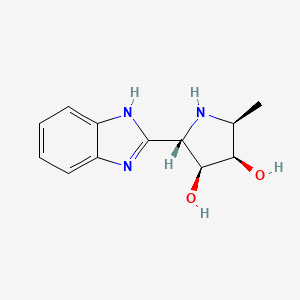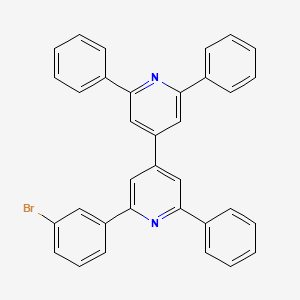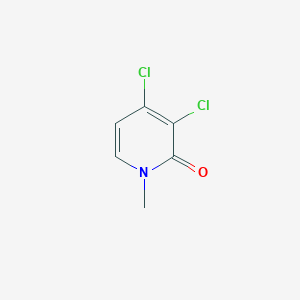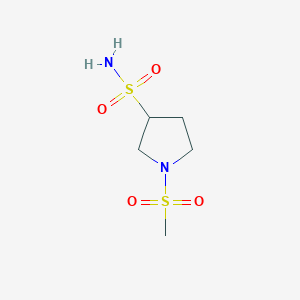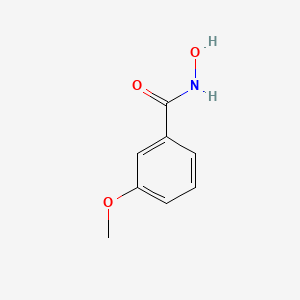
m-Methoxybenzohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Methoxybenzohydroxamic acid is an organic compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine group (-NH-OH) attached to a carbonyl group (C=O) this compound is specifically distinguished by a methoxy group (-OCH3) attached to the benzene ring in the meta position relative to the hydroxamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
m-Methoxybenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amides, and substituted benzohydroxamic acids.
Aplicaciones Científicas De Investigación
m-Methoxybenzohydroxamic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-o-methoxybenzohydroxamic acid
- N-methyl-p-methoxybenzohydroxamic acid
- 2-Methoxybenzohydroxamic acid
Comparison
m-Methoxybenzohydroxamic acid is unique due to the position of the methoxy group on the benzene ring. This positional difference affects its chemical reactivity, binding affinity, and biological activity compared to its ortho and para counterparts. For example, the meta position may result in different steric and electronic effects, influencing the compound’s ability to form complexes and inhibit enzymes .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
N-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) |
Clave InChI |
DVUJVMMFEBNGPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




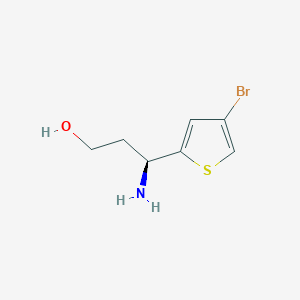
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
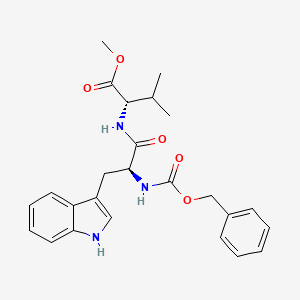
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
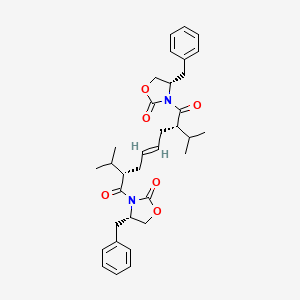
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)
